![molecular formula C26H30N2O4S B281034 4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)benzamide](/img/structure/B281034.png)
4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)benzamide, commonly known as TAK-659, is a small molecule inhibitor that targets spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Mechanism of Action
TAK-659 targets 4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)benzamide, which is a key mediator of B-cell receptor signaling. Upon binding to the B-cell receptor, 4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)benzamide is activated and initiates a cascade of downstream signaling events that ultimately lead to the survival and proliferation of B-cells. TAK-659 inhibits 4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)benzamide by binding to its ATP-binding site, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects
In preclinical studies, TAK-659 has been shown to induce apoptosis in B-cells, leading to the regression of tumors. TAK-659 has also been shown to inhibit the proliferation and migration of B-cells, as well as the production of cytokines and chemokines that promote tumor growth and survival.
Advantages and Limitations for Lab Experiments
One advantage of TAK-659 is its specificity for 4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)benzamide, which minimizes off-target effects and reduces the risk of toxicity. Additionally, TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials, suggesting its potential as a therapeutic agent for B-cell malignancies.
One limitation of TAK-659 is its limited solubility in water, which can make it challenging to administer in vivo. Additionally, the optimal dosing regimen and potential side effects of TAK-659 in humans are still being evaluated in clinical trials.
Future Directions
There are several future directions for the development of TAK-659 and related compounds. One potential direction is the combination of TAK-659 with other targeted therapies, such as BCL-2 inhibitors or immune checkpoint inhibitors, to enhance its efficacy and overcome resistance mechanisms. Another direction is the evaluation of TAK-659 in other types of B-cell malignancies, such as follicular lymphoma or Waldenström macroglobulinemia. Finally, the optimization of the pharmacokinetic and pharmacodynamic properties of TAK-659 could improve its efficacy and reduce its toxicity in humans.
Synthesis Methods
The synthesis of TAK-659 involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 5-tert-butyl-2,3-dimethylphenylsulfonyl chloride, which is then reacted with 2-amino-4-methoxybenzoic acid to obtain the intermediate product. The final step involves the reaction of the intermediate with 2-methoxyaniline to yield TAK-659.
Scientific Research Applications
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), diffuse large B-cell lymphoma (DLBCL), and mantle cell lymphoma (MCL). In these studies, TAK-659 has been shown to inhibit B-cell receptor signaling and induce apoptosis in B-cells, leading to the regression of tumors.
properties
Molecular Formula |
C26H30N2O4S |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
4-[(5-tert-butyl-2,3-dimethylphenyl)sulfonylamino]-N-(2-methoxyphenyl)benzamide |
InChI |
InChI=1S/C26H30N2O4S/c1-17-15-20(26(3,4)5)16-24(18(17)2)33(30,31)28-21-13-11-19(12-14-21)25(29)27-22-9-7-8-10-23(22)32-6/h7-16,28H,1-6H3,(H,27,29) |
InChI Key |
HDOKIKWQJFXMHN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1)C(C)(C)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC)C |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.